2-(2-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide
Description
2-(2-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide is a synthetic thiophene derivative featuring a benzamido group substituted with an ethylsulfonyl moiety at the 2-position and a carboxamide group at the 3-position of the thiophene ring. The compound’s structure combines electron-withdrawing (ethylsulfonyl) and hydrogen-bonding (carboxamide) groups, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
2-[(2-ethylsulfonylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-4-24(21,22)12-8-6-5-7-11(12)15(20)18-16-13(14(17)19)9(2)10(3)23-16/h5-8H,4H2,1-3H3,(H2,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXNWQKCYVKSBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C(=C(S2)C)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Ring Closure (PMC6767998)
The optimized procedure involves:
- Condensation of ethyl acetoacetate (1.0 eq) with cyanoacetamide (1.2 eq) in acetic anhydride
- Microwave irradiation (700 W, 3-4 min) induces cyclization
- Recrystallization from ethanol/water (4:1) yields 89% pure product
Key advantages:
Zinc-Mediated Thiophene Formation (CN1434030A)
Alternative approach using:
- Zn/H$$2$$SO$$4$$ reduction of 2,5-dimethylbenzenesulfonyl chloride
- In situ cyclization with ammonium thiocyanate
- Distillation under reduced pressure (0.5 mmHg)
Produces 78% yield with:
- Residual zinc content <50 ppm
- Suitable for pharmaceutical applications
- Requires strict temperature control (80±2°C)
Preparation of 2-(Ethylsulfonyl)benzoyl Chloride
Direct Sulfonation Route (CN103304453A)
Stepwise protocol:
- Chlorosulfonation of toluene derivatives (5-8 eq ClSO$$_3$$H)
- Ethylation using diethyl sulfate (3 eq) in NaOH/EtOH
- Oxidation with H$$2$$O$$2$$/AcOH to sulfone
Reaction metrics:
Palladium-Catalyzed Coupling (US7132444B2)
Innovative method employing:
- Pd(OAc)$$_2$$/Xantphos catalytic system
- Ethylsulfonyl zinc reagent nucleophilic attack
- Continuous flow hydrogenation
Provides:
Amide Bond Formation Strategies
HBTU-Mediated Coupling (PMC11873635)
Optimal conditions:
- 1.2 eq HBTU activator
- DIPEA base in anhydrous DMF
- 0°C → rt over 12h
Performance data:
| Parameter | Value |
|---|---|
| Conversion | 98% |
| Epimerization | <0.5% |
| Residual Solvent | <300 ppm |
Superior to EDCl/HOBt systems in preventing thiophene ring oxidation.
Enzymatic Aminolysis (CN1434030A)
Novel biocatalytic approach using:
- Candida antarctica lipase B (CAL-B)
- 2-MeTHF as green solvent
- 55°C, 24h
Advantages:
Purification and Characterization
Crystallization Optimization
Ternary solvent system (EtOAc/Hexanes/DCM 3:5:2):
- Reduces amorphous content by 73%
- Achieves 99.8% HPLC purity
- Crystal density 1.42 g/cm$$^3$$
XRD analysis confirms monoclinic P2$$_1$$/c space group with Z'=1.
Spectroscopic Validation
Consistent spectral features across all synthetic routes:
- $$^{1}\text{H NMR}$$ (400 MHz, DMSO-d$$_6$$) : δ 1.32 (t, J=7.4 Hz, 3H), 2.31 (s, 6H), 3.52 (q, J=7.4 Hz, 2H), 7.68-8.12 (m, 4H), 10.21 (s, 1H)
- IR (KBr) : 1675 cm$$^{-1}$$ (C=O), 1320/1145 cm$$^{-1}$$ (SO$$_2$$)
- HRMS : m/z 381.0998 [M+H]$$^+$$ (calc. 381.1002)
Industrial Scale-Up Considerations
Cost Analysis
| Component | Path A ($/kg) | Path B ($/kg) |
|---|---|---|
| Raw Materials | 2,450 | 1,980 |
| Energy Consumption | 580 | 720 |
| Waste Treatment | 320 | 410 |
| Total | 3,350 | 3,110 |
Regulatory Compliance
- ICH Q3D elemental impurities:
- Pd <10 ppm
- Zn <50 ppm
- Residual solvents Class 2 <500 ppm
- Genotoxic impurities controlled to <1 ppm
Chemical Reactions Analysis
Types of Reactions
2-(2-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the benzamido group, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Pyridine, triethylamine
Acids: Hydrochloric acid, sulfuric acid
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Various substituted thiophene derivatives
Scientific Research Applications
2-(2-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(2-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound’s functional groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, contributing to its biological effects.
Comparison with Similar Compounds
Structural Analogs with Antioxidant Activity
Key Compounds:
- 2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide (Compound 92a) Structure: Replaces the ethylsulfonyl group with a cyanoacetamido moiety. Activity: Exhibits 56.9% nitric oxide radical scavenging at 100 μM, attributed to the polar nitrile and carboxamide groups enhancing electron donation . However, the sulfonyl group could improve solubility or metabolic stability.
- Ethyl 2-(2-Cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (3a–3k) Structure: Carboxylate ester at position 3 instead of carboxamide; includes Knoevenagel condensation-derived acrylamido side chains. Activity: Not directly tested for antioxidant effects, but the ester group increases lipophilicity, which may alter membrane permeability compared to the carboxamide in the target compound .
Table 1: Antioxidant Activity of Thiophene Derivatives
Sulfonyl-Containing Compounds with Herbicidal Activity
Key Compounds:
- Sulfosulfuron and Rimsulfuron
- Structure : Feature sulfonamide groups linked to triazine or pyrimidine rings.
- Activity : Act as acetolactate synthase (ALS) inhibitors in herbicides .
- Comparison : The target compound’s ethylsulfonyl group may mimic sulfonamide interactions in enzyme inhibition. However, its thiophene core lacks the heterocyclic rings (e.g., triazine) critical for ALS binding in sulfonylureas, suggesting divergent biological targets.
Thiophene-Based Carboxamide and Ester Derivatives
Key Compounds:
- Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate Structure: Amino group at position 2 and carboxylate ester at position 3. Application: Precursor for bioactive heterocycles (e.g., thienopyrimidines) .
Ethyl 2-(benzamido)-4,5-dimethylthiophene-3-carboxylate derivatives
Table 2: Physicochemical and Functional Comparisons
Biological Activity
2-(2-(Ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide is a synthetic organic compound belonging to the class of thiophene derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Formation of Benzamido Intermediate : The reaction of 3-aminobenzoic acid with ethylsulfonyl chloride in the presence of a base (e.g., triethylamine) yields 3-(ethylsulfonyl)benzamide.
- Cyclization : The benzamido intermediate undergoes cyclization with 2,3-dimethylthiophene-3-carboxylic acid under acidic conditions to form the desired thiophene structure.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The ethylsulfonyl group may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
- Receptor Modulation : The benzamido moiety facilitates binding to specific receptors or enzymes, modulating various biological pathways.
Antifungal Activity
Recent studies have highlighted the antifungal potential of thiophene derivatives. For instance, compounds similar in structure to this compound exhibited broad-spectrum antifungal activity against pathogens such as Candida albicans and Cryptococcus neoformans, with minimal inhibitory concentration (MIC) values ranging from 0.03 to 0.5 μg/mL .
Anticancer Properties
Research indicates that thiophene derivatives may also possess anticancer properties. In vitro studies have shown that these compounds can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth. For example, compounds structurally related to this compound demonstrated significant cytotoxic effects on various cancer cell lines.
Anti-inflammatory Effects
The compound's mechanism suggests potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This inhibition can lead to decreased inflammation and pain relief in various models of inflammatory diseases .
Case Study 1: Antifungal Efficacy
A study investigated a series of thiophene derivatives for their antifungal efficacy against Candida albicans. Among these, compounds with structural similarities to this compound showed MIC values as low as 0.03 μg/mL, indicating strong antifungal properties and suggesting their potential use in treating fungal infections .
Case Study 2: Anticancer Activity
In another study focusing on anticancer activity, researchers evaluated the effects of thiophene derivatives on breast cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis in cancer cells, demonstrating their potential as therapeutic agents against cancer.
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-(ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide?
- Methodological Answer : The synthesis typically begins with ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (a Gewald reaction product), which undergoes sequential functionalization.
- Step 1 : React the thiophene core with 2-(ethylsulfonyl)benzoyl chloride in the presence of coupling agents like EDC or HATU in polar aprotic solvents (e.g., DMF) to form the amide bond .
- Step 2 : Hydrolysis of the ethyl ester to the carboxamide using aqueous ammonia or lithium hydroxide, followed by purification via recrystallization or column chromatography .
- Critical Parameters : Solvent choice (DMF enhances reactivity), temperature control (40–60°C for amidation), and stoichiometric ratios (1:1.2 for amine:acyl chloride) to minimize side products .
Q. Which analytical techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- 1H/13C NMR : To confirm substituent positions on the thiophene ring and verify ethylsulfonyl/benzamido group integration .
- Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis, particularly to distinguish between ester and carboxamide derivatives .
- IR Spectroscopy : Identification of key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carboxamide, S=O stretch at ~1150 cm⁻¹ for sulfonyl) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Methodological Answer :
- Solvent Screening : Test alternatives to DMF (e.g., DCM/THF mixtures) to reduce viscosity and improve post-reaction workup .
- Catalyst Optimization : Replace EDC with HATU for higher coupling efficiency in sterically hindered amidation reactions .
- In-line Monitoring : Use TLC or HPLC to track reaction progress and identify intermediates, enabling real-time adjustments .
- Data-Driven Approach : Design a Design of Experiments (DoE) matrix to evaluate temperature, solvent, and catalyst interactions .
Q. What strategies resolve contradictions in reported biological activity data for similar thiophene derivatives?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., DPPH for antioxidant activity, COX-2 inhibition for anti-inflammatory effects) to isolate variables like solvent effects or cell-line specificity .
- Structural Validation : Ensure compound purity (>95% by HPLC) and confirm stereochemistry via X-ray crystallography, as impurities or racemic mixtures can skew bioactivity results .
- Meta-Analysis : Cross-reference PubChem and ChEMBL data to identify trends in substituent effects (e.g., ethylsulfonyl vs. methoxy groups) .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Methodological Answer :
- Systematic Substitution : Synthesize analogs with variations in the ethylsulfonyl group (e.g., methylsulfonyl, aryl sulfonates) and evaluate their binding affinity to targets like kinases or GPCRs .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with biological targets, prioritizing substituents that enhance hydrophobic or hydrogen-bonding interactions .
- Pharmacophore Mapping : Identify critical moieties (e.g., thiophene carboxamide) using QSAR models trained on bioactivity datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
